molecular formula C5H6N2OS B584958 2-Amino-1-thiazol-2-yl-ethanone CAS No. 153720-01-5

2-Amino-1-thiazol-2-yl-ethanone

Cat. No.: B584958
CAS No.: 153720-01-5
M. Wt: 142.176
InChI Key: UTRBRLNTLFCYCH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-Amino-1-thiazol-2-yl-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Biological Activity

2-Amino-1-thiazol-2-yl-ethanone is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and industry, supported by relevant studies and data.

Chemical Structure and Synthesis

Chemical Structure : The compound features a thiazole ring, which contains both sulfur and nitrogen atoms, contributing to its unique reactivity and biological properties. Its IUPAC name is 2-amino-1-(1,3-thiazol-2-yl)ethanone.

Synthesis Methods : The synthesis of this compound typically involves the cyclization of halocarbonyl compounds with thiourea or thioamides under controlled conditions to ensure high yield and purity. Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride for various transformations.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study found that derivatives of the 2-amino-thiazole series demonstrated potent antibacterial effects against Mycobacterium tuberculosis, achieving sub-micromolar minimum inhibitory concentrations (MIC) against this pathogen .

Additionally, derivatives have shown effectiveness against various bacterial strains, including E. coli and Salmonella typhi, with zones of inhibition ranging from 15 to 19 mm at specific concentrations .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells, particularly in human gastric and colorectal tumors. One notable derivative was found to interact with tubulin, disrupting microtubule formation and causing cell cycle arrest at the G2/M phase .

A comprehensive evaluation of various analogs revealed that many exhibited selective nanomolar inhibitory activity against a range of human cancer cell lines, including breast, lung, and prostate cancers .

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:

  • Antimicrobial Action : The mechanism does not appear to involve iron chelation but may disrupt bacterial cell wall synthesis or function .
  • Anticancer Mechanism : The compound's interaction with tubulin suggests it may act as a microtubule-destabilizing agent, leading to apoptosis in cancer cells .

Comparative Analysis

Compound Biological Activity Mechanism
This compoundAntimicrobial, AnticancerMicrotubule destabilization
2-AcetylthiazoleFlavoring agentNot applicable
2-AminothiazoleBroad antimicrobial and anticancerVarious (e.g., enzyme inhibition)

Case Studies

  • Antitubercular Activity : A study synthesized several analogs of 2-amino-thiazoles that showed promising results against M. tuberculosis, indicating potential for development as novel anti-tubercular agents .
  • Cancer Cell Proliferation Inhibition : Research on a specific derivative demonstrated significant cytotoxic effects on histocultured human tumors, highlighting its potential as an anticancer therapeutic .

Properties

IUPAC Name

2-amino-1-(1,3-thiazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c6-3-4(8)5-7-1-2-9-5/h1-2H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRBRLNTLFCYCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101295940
Record name Ethanone, 2-amino-1-(2-thiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101295940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153720-01-5
Record name Ethanone, 2-amino-1-(2-thiazolyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153720-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-amino-1-(2-thiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101295940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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